
4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a chemical compound with the molecular formula C14H19BO5 and a molecular weight of 278.10866 . It is commonly used in the field of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid consists of a benzoic acid group attached to a methoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid are not fully detailed in the search results. The compound has a molecular weight of 278.10866 . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound is an important intermediate in organic synthesis . It has high stability, low toxicity, and high reactivity in various transformation processes . It is often used to protect diols in the organic synthesis of drugs .
Suzuki Coupling Reactions
Arylboronic acid, a component of this compound, is one of the important nucleophiles in the Suzuki reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with organic halides .
Enzyme Inhibitors
In drug application research, boric acid compounds are usually used as enzyme inhibitors . They can bind to the active site of an enzyme and reduce its activity .
Specific Ligand Drugs
Boric acid compounds can also be used as specific ligand drugs . They have the ability to bind to a specific site on a target protein, which can be useful in the treatment of various diseases .
Fluorescent Probes
Boric acid compounds can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This is useful in various fields of research, including biochemistry and environmental science .
Drug Carriers
Boronic ester bonds, which are present in this compound, are widely used in the construction of stimulus-responsive drug carriers . These carriers can respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . They can not only load anti-cancer drugs, but also deliver insulin and genes .
Boron Neutron Capture Therapy
This compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . This therapy is a type of radiation therapy that is used for treating cancer .
Synthesis of Cholinergic Drugs
Similar compounds participate in the synthesis of cholinergic drugs which can treat gastrointestinal diseases . These drugs work by increasing the levels of certain chemicals in the body that help the muscles of the gastrointestinal tract to move food through the stomach and intestines .
Eigenschaften
IUPAC Name |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-8-9(12(16)17)6-7-11(10)18-5/h6-8H,1-5H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVPRMHKACTQMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid](/img/structure/B2382671.png)
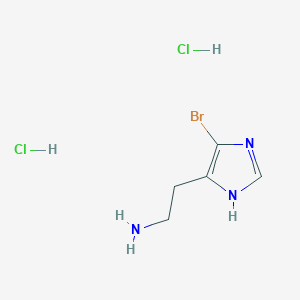

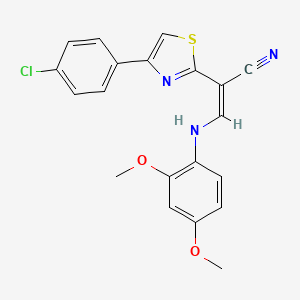
![2,5-dimethoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2382679.png)
![3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2382680.png)
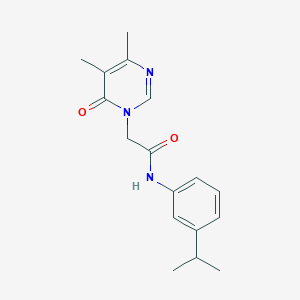
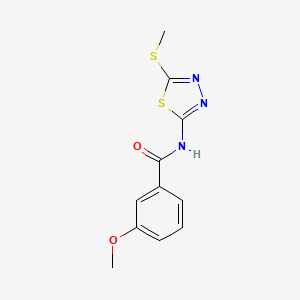
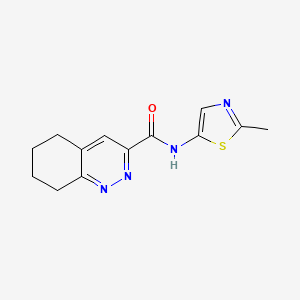
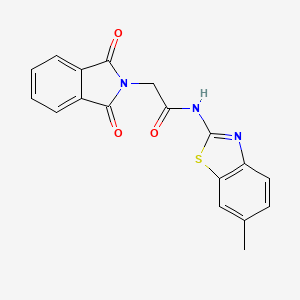

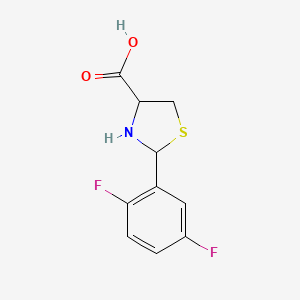
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2382690.png)
![6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2382693.png)